3-Amino-5-benzylidenerhodanine
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Overview
Description
3-Amino-5-benzylidenerhodanine is a chemical compound with the molecular formula C10H8N2OS2. It is a derivative of rhodanine, a five-membered heterocyclic compound containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-benzylidenerhodanine typically involves the condensation of 3-aminorhodanine with benzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-benzylidenerhodanine can undergo various chemical reactions, including:
Condensation Reactions: It can react with aldehydes to form Schiff bases or derivatives substituted at both the 3-amino group and the 5-methylene group.
Oxidation and Reduction:
Substitution Reactions: The amino group can be involved in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, acids, and bases. Reaction conditions vary depending on the desired product but often involve heating and the use of solvents like ethanol or acetic acid .
Major Products Formed
The major products formed from reactions involving this compound include Schiff bases and various substituted derivatives, depending on the specific reactants and conditions used .
Scientific Research Applications
3-Amino-5-benzylidenerhodanine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of enzymes such as acetylcholinesterase and 15-lipoxygenase, making it a candidate for drug development.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It has been investigated for its antifungal and antimycobacterial properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-benzylidenerhodanine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The exact pathways and molecular targets can vary depending on the specific application and biological system involved.
Comparison with Similar Compounds
Similar Compounds
5-Benzylidenerhodanine: Similar in structure but lacks the amino group at the 3-position.
Thiazolidinedione Derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Uniqueness
3-Amino-5-benzylidenerhodanine is unique due to the presence of both the amino group and the benzylidene moiety, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
4992-29-4 |
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Molecular Formula |
C10H8N2OS2 |
Molecular Weight |
236.3 g/mol |
IUPAC Name |
(5Z)-3-amino-5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8N2OS2/c11-12-9(13)8(15-10(12)14)6-7-4-2-1-3-5-7/h1-6H,11H2/b8-6- |
InChI Key |
RADJDINPADSTBJ-VURMDHGXSA-N |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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